3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 7th position of the pyrazolo[4,3-b]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and iodination steps . The reaction conditions often include refluxing in solvents such as acetic acid or dioxane, and the use of reagents like phosphorus oxychloride for cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Iodopyridine: Another iodine-substituted heterocycle with different biological and chemical properties.
1H-Pyrazolo[3,4-b]pyridines: A closely related family of compounds with similar core structures but different substitution patterns
Uniqueness: 3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-iodo-7-methyl-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-4-2-3-9-6-5(4)10-11-7(6)8/h2-3H,1H3,(H,10,11) |
InChI Key |
UCGREJOAAAXXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=C(NN=C12)I |
Origin of Product |
United States |
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